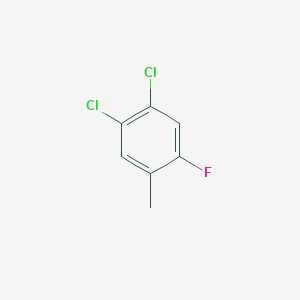

1,2-Dichloro-4-fluoro-5-methylbenzene

Description

1,2-Dichloro-4-fluoro-5-methylbenzene is a halogenated aromatic compound characterized by two chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and a methyl group at position 3. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. For example, nitro-group reductions using SnCl₂·2H₂O under reflux (as described for related diamines) highlight the importance of controlled reaction conditions to preserve functional group integrity .

Properties

IUPAC Name |

1,2-dichloro-4-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPDCZIOJQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378847 | |

| Record name | 1,2-dichloro-4-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203059-79-4 | |

| Record name | 1,2-dichloro-4-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of toluene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and a halogen source like chlorine gas (Cl2) or fluorine gas (F2).

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts acylation, followed by halogenation and subsequent purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

1,2-Dichloro-4-fluoro-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology and Medicine: The compound is studied for its potential biological activity and its role in the development of pharmaceuticals.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-fluoro-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific pathways. These interactions can result in various biological effects, depending on the context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of 1,2-dichloro-4-fluoro-5-methylbenzene are influenced by its substituents. Below is a comparative analysis with key analogs:

Substituent Effects: Halogen Type and Position

- 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS 202982-77-2) :

Replacing chlorine with bromine increases molecular weight (284.8 g/mol vs. ~195.5 g/mol) and polarizability. Bromine’s larger atomic radius enhances leaving-group ability in nucleophilic aromatic substitution (SNAr), making this analog more reactive. However, brominated derivatives often exhibit higher toxicity, as evidenced by stringent safety protocols in their handling . - 1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1) :

Substituting the methyl group with methoxy introduces an electron-donating group, deactivating the aromatic ring toward electrophilic attacks. This reduces reactivity in SNAr but increases solubility in polar solvents due to the oxygen lone pairs. The methoxy group’s steric bulk may also hinder certain coupling reactions .

Functional Group Variations

- N-{2,4-dichloro-5-[...]phenyl}methanesulfonamide (CAS 122836-35-5) :

The addition of a sulfonamide group introduces strong electron-withdrawing effects, directing electrophiles to specific ring positions. This compound’s polarity enhances solubility in aqueous systems, contrasting with the hydrophobic nature of the target compound. Such derivatives are often leveraged in drug design for targeted binding interactions .

Positional Isomerism

- 5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7): Altering substituent positions (e.g., chlorine at position 5 instead of 1) modifies electronic density distribution.

Data Table: Key Comparative Properties

*Estimated based on substituent effects and analogous compounds.

Biological Activity

1,2-Dichloro-4-fluoro-5-methylbenzene, with the chemical formula C7H5Cl2F, is an aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

This compound can undergo various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The chlorine or fluorine atoms can be replaced by nucleophiles under suitable conditions.

- Oxidation and Reduction : The compound can be transformed into different products through oxidation or reduction processes.

These reactions make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

The biological activity of this compound is largely attributed to its interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific biochemical pathways. This interaction can result in various biological effects depending on the context and specific targets involved.

Case Studies and Research Findings

Research studies have investigated the biological effects of this compound in various contexts:

-

Anticancer Activity :

- A study assessed the anticancer potential of various compounds similar to this compound against human cancer cell lines. While specific data on this compound was limited, related compounds demonstrated significant efficacy against breast and cervical cancer cells .

- The mechanism often involves the inhibition of DNA replication and induction of apoptosis in cancer cells.

-

Pharmacokinetic Studies :

- In vivo pharmacokinetic studies have been conducted on similar compounds to understand their bioavailability and clearance rates. For instance, compounds with similar structures showed varying degrees of bioavailability (21% for one compound compared to 66% for another), which directly impacts their therapeutic efficacy .

-

Toxicological Assessments :

- Toxicological studies are essential for evaluating the safety profile of compounds like this compound. These studies often focus on assessing cytotoxicity in various cell lines to establish safe dosage levels for potential therapeutic use.

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.